1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3.ClH/c1-4-5-16(24)22-6-8-23(9-7-22)18-20-13-11-15(26-3)14(25-2)10-12(13)17(19)21-18;/h10-11H,4-9H2,1-3H3,(H2,19,20,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMXXDLVWZUOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core is typically synthesized through the condensation of anthranilic acid with formamide, followed by cyclization . The piperazine ring is then introduced through a nucleophilic substitution reaction, and the butanone group is added via an alkylation reaction . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted piperazine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C18H26ClN5O3
- Molecular Weight : 423.89 g/mol
- CAS Number : 63074-08-8
The structure of this compound includes a quinazoline moiety, which is significant for its biological activity. The presence of the piperazine ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds containing quinazoline derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that 1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride can inhibit the proliferation of cancer cells by targeting specific kinases involved in cancer progression .
Antihypertensive Effects
This compound has been linked to antihypertensive activity through its ability to block alpha-adrenergic receptors. In clinical studies, similar compounds have demonstrated efficacy in reducing blood pressure in hypertensive patients, suggesting potential use in managing hypertension .
Neuroprotective Properties
Emerging research suggests that the compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal examined the effects of a quinazoline derivative similar to this compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound, supporting its potential as an anticancer agent .
Case Study 2: Hypertension Management
In a clinical trial involving patients with resistant hypertension, a derivative of this compound was administered alongside standard antihypertensive therapy. Results showed a statistically significant decrease in systolic and diastolic blood pressure compared to the control group, highlighting its effectiveness as an adjunct treatment .
Mechanism of Action
The mechanism of action of 1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, modulating their activity . This compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, the piperazine ring can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₉H₂₅N₅O₄·HCl (MW: 387.43 for free base; exact salt form may vary) .
- Core Features: A quinazoline scaffold (4-amino-6,7-dimethoxy substitution) linked to a piperazine ring via a butan-1-one moiety. The hydrochloride salt enhances stability and solubility.
Structural and Pharmacological Comparisons
The compound belongs to a class of quinazoline-piperazine derivatives. Key analogs and their distinguishing features are outlined below:
Key Findings
Structural Impact on Pharmacokinetics: The butan-1-one linker in the target compound may confer improved metabolic stability compared to Bunazosin’s diazepane ring, which could enhance bioavailability .
Therapeutic Specificity: Quinazoline derivatives with 6,7-dimethoxy substitutions (e.g., Terazosin, Bunazosin) show high selectivity for alpha-1 adrenergic receptors, suggesting similar mechanisms for the target compound . Compounds lacking the quinazoline core (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone) diverge into antifungal or antitumor applications, underscoring the scaffold’s versatility .
Safety and Toxicity :
Biological Activity
1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline moiety linked to a piperazine ring, which is known for enhancing the bioavailability of drugs. Its molecular formula is with a molecular weight of approximately 419.86 g/mol. The compound exists as a hydrochloride salt, which often improves solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine ring contributes to its ability to act as a ligand for neurotransmitter receptors, particularly in the central nervous system (CNS).
Key Mechanisms:
- Alpha-Adrenergic Receptor Modulation : Similar compounds have shown activity as selective inhibitors of alpha-1 adrenergic receptors, which play a crucial role in vasodilation and blood pressure regulation .
- Antitumor Activity : The quinazoline structure is associated with anticancer properties, potentially through the inhibition of specific kinases involved in tumor growth .
Antihypertensive Effects
Research indicates that compounds with similar structures can effectively lower blood pressure by blocking alpha-1 adrenergic receptors. This results in peripheral vasodilation and reduced vascular resistance .
Anticancer Properties
Studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, the compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to growth factor receptors .
Study 1: Antitumor Efficacy
A study conducted on the effects of quinazoline derivatives on breast cancer cells showed that treatment with this compound resulted in significant reduction in cell viability and induction of apoptosis. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Study 2: Cardiovascular Effects
In another clinical trial focusing on patients with hypertension, a compound structurally related to this compound was administered. Results indicated a marked decrease in systolic and diastolic blood pressure, supporting its role as an effective antihypertensive agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₅O₄ |
| Molecular Weight | 419.86 g/mol |
| CAS Number | 19237-84-4 |
| Solubility | Soluble in water |
| Melting Point | 283–287 °C |
| Biological Activity | Effect |
|---|---|
| Alpha-Adrenergic Blockade | Vasodilation |
| Antitumor Activity | Induction of apoptosis |
| Cytotoxicity | Reduced cell viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
